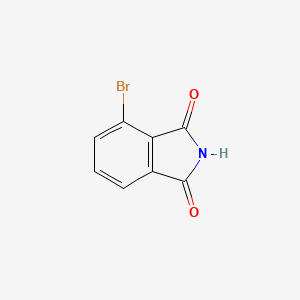

4-Bromoisoindoline-1,3-dione

Descripción general

Descripción

4-Bromoisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with bromine and carbonyl groups at positions 4, 1, and 3, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of 4-bromoaniline with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired isoindoline-1,3-dione scaffold .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as solventless conditions and the use of environmentally friendly catalysts, are increasingly being adopted in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromoisoindoline-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl groups can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Formation of substituted isoindoline-1,3-dione derivatives.

Reduction: Formation of isoindoline-1,3-diol.

Oxidation: Formation of more oxidized isoindoline derivatives

Aplicaciones Científicas De Investigación

Isoindole-1,3-dione derivatives exhibit a range of biological activities, including anti-inflammatory and antiangiogenic properties, and potential use in treating diseases such as AIDS, leprosy, and other conditions . Some derivatives reduce the growth of colon adenocarcinoma, osteosarcoma, and KB nasopharynx . They also possess antiviral, anti-inflammatory, Chk1 inhibitory, sedative, bactericidal, and fungicidal properties, with applications as synthetic intermediates in the dye, pesticide, and polymer industries .

Due to their importance in biological, pharmaceutical, and industrial applications, the synthesis of isoindole-1,3-diones has attracted significant attention .

One method for synthesizing isoindole-1,3-diones involves reacting a phthalic acid anhydride and a primary amine . Palladium-catalyzed aminocarbonylation of o-halobenzoates also produces 2-substituted isoindole-1,3-diones in good yields . This is a good one-step approach to this class of heterocycles and can tolerate functional groups including methoxy, alcohol, ketone, and nitro groups .

| Compound | CAS No. |

|---|---|

| 4-bromoisoindoline-1,3-dione | 70478-63-6 |

| 5-Bromoisoindoline-1,3-dione | 6941-75-9 |

Synthesis of 5-Bromoisoindoline-1,3-dione

5-Bromoisoindoline-1,3-dione can be synthesized starting from 5-bromoisobenzofuran-1,3-dione and formamide in a microwave reactor . The product is obtained as a colorless solid after crystallization and filtration .

Synthesis of Isoindoline-1,3-dione Derivatives as Anti-Alzheimer Agents

Isoindoline-1,3-dione -N-benzyl pyridinium hybrids have been designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The structures of the synthesized compounds were confirmed through HNMR, CNMR, and FT-IR analyses, and molecular modeling studies identified possible interactions between neprilysin and the synthesized compounds .

Mecanismo De Acción

The mechanism of action of 4-Bromoisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can modulate the activity of certain enzymes by binding to their active sites. The compound’s bromine and carbonyl groups play a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules .

Comparación Con Compuestos Similares

Isoindoline-1,3-dione: Lacks the bromine substituent but shares the core structure.

4-Chloroisoindoline-1,3-dione: Similar structure with a chlorine atom instead of bromine.

N-Substituted Isoindoline-1,3-diones: Variants with different substituents on the nitrogen atom.

Uniqueness: 4-Bromoisoindoline-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Actividad Biológica

4-Bromoisoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its anticancer, antibacterial, and antioxidant properties, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound (C₈H₄BrNO₂) features a bromine atom substituted at the 4-position of the isoindoline core. This substitution is crucial for its biological activity, influencing interactions with various molecular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In a study assessing several analogs, the compound exhibited notable activity against multiple cancer cell lines:

| Cell Line | Percentage Growth Inhibition (PGI) |

|---|---|

| EKVX | 75.46 |

| CAKI-1 | 78.52 |

| UACC-62 | 80.81 |

| MCF7 | 83.48 |

| LOX IMVI | 84.52 |

| ACHN | 89.61 |

These results indicate that the compound demonstrates moderate to significant anticancer activity, outperforming established treatments like thalidomide and imatinib against certain cancer types . The compound's efficacy is attributed to its interaction with the epidermal growth factor receptor (EGFR), with a docking score of −7.558 kcal/mol and an IC₅₀ of 42.91 ± 0.80 nM, suggesting a strong binding affinity .

Antibacterial Activity

The antibacterial properties of isoindoline derivatives have also been investigated. In one study, various derivatives were tested against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 500 |

The results indicated significant antibacterial activity at higher concentrations, suggesting potential applications in treating bacterial infections .

Antioxidant Activity

Antioxidant capabilities were assessed through various assays, revealing that some derivatives of this compound possess substantial antioxidant properties:

| Compound | IC₅₀ µM |

|---|---|

| 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | 15.99 ± 0.10 |

| 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | 16.05 ± 0.15 |

These findings suggest that certain modifications enhance the antioxidant potential of the base structure .

Case Studies and Research Findings

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Anticancer Efficacy : A study found that the compound's anticancer activity was superior to standard drugs in specific cancer types, indicating its potential as a lead compound for drug development.

- Antibacterial Mechanism : Research indicated that the mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that bromine substitution at the 4-position significantly enhances anticancer activity compared to other halogen substitutions .

Propiedades

IUPAC Name |

4-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANENLORAJJKWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626856 | |

| Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70478-63-6 | |

| Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.